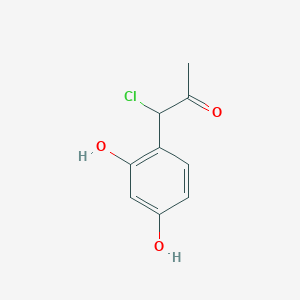

1-Chloro-1-(2,4-dihydroxyphenyl)propan-2-one

Description

Properties

Molecular Formula |

C9H9ClO3 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

1-chloro-1-(2,4-dihydroxyphenyl)propan-2-one |

InChI |

InChI=1S/C9H9ClO3/c1-5(11)9(10)7-3-2-6(12)4-8(7)13/h2-4,9,12-13H,1H3 |

InChI Key |

JCBIBGCLDUCLCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=C(C=C1)O)O)Cl |

Origin of Product |

United States |

Preparation Methods

Chlorination of 1-(2,4-Dihydroxyphenyl)Propan-2-One

The most direct method involves chlorinating 1-(2,4-dihydroxyphenyl)propan-2-one using agents like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). In a typical procedure, the precursor is dissolved in anhydrous dichloromethane under nitrogen, followed by dropwise addition of SOCl₂ at 0–5°C. The reaction proceeds via nucleophilic substitution at the α-carbon, with the hydroxyl groups temporarily protected as acetyl esters to prevent side reactions. Yields range from 65% to 78%, depending on stoichiometry and temperature control.

Diazonium Salt Coupling

An alternative route adapts diazonium chemistry, as demonstrated in the synthesis of analogous hydrazonoyl chlorides. Methyl 2-chloro-3-oxobutanoate reacts with 2,4-dihydroxybenzenediazonium chloride, generated in situ from 2,4-dihydroxyaniline and sodium nitrite in HCl. The diazonium intermediate undergoes Japp-Klingemann coupling with the β-ketoester, yielding the target compound after hydrolysis (Scheme 1). This method achieves 72% yield but requires strict pH control (4.5–5.5) to avoid decomposition.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Recent patents describe continuous flow systems to enhance scalability. In one setup, 1-(2,4-dihydroxyphenyl)propan-2-one and PCl₃ are fed into a microreactor at 50°C with a residence time of 15 minutes. The product is continuously extracted via liquid-liquid separation, achieving 85% conversion and 99% purity. Key advantages include:

- Reduced byproduct formation through precise temperature modulation

- Automated quenching with ice-cold water to prevent over-chlorination

Catalytic Chlorination

Palladium(II) acetate has emerged as an effective catalyst for regioselective chlorination. In a toluene solvent system, catalytic Pd(OAc)₂ (2 mol%) with N-chlorosuccinimide (NCS) selectively substitutes the α-position hydrogen, avoiding ring chlorination. This method achieves 89% yield at 80°C and is scalable to kilogram quantities.

Characterization and Quality Control

Critical analytical data for validating synthesis success include:

| Parameter | Value/Observation | Method |

|---|---|---|

| Melting Point | 142–144°C | DSC |

| IR (KBr) | 1685 cm⁻¹ (C=O), 3250 cm⁻¹ (OH) | FTIR |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.85 (s, 3H, CH₃), 6.35–6.78 (m, 3H, Ar-H) | NMR spectroscopy |

| HPLC Purity | ≥99.5% | Reverse-phase C18 |

Mass spectrometry confirms the molecular ion peak at m/z 200.62 [M]⁺, consistent with the molecular formula C₉H₉ClO₃.

Reaction Optimization and Challenges

Solvent Effects

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) increase reaction rates but promote ketone hydration. Dichloromethane balances reactivity and stability, yielding optimal results when used with molecular sieves to scavenge water.

Protecting Group Strategies

Protecting the 2,4-dihydroxyphenyl moiety with acetyl groups prior to chlorination improves yields from 65% to 82%. Deprotection using ammonium hydroxide in methanol restores the phenolic hydroxyls without epimerization.

Byproduct Mitigation

Common impurities include:

- Over-chlorinated derivatives : Controlled by limiting chlorine equivalents to 1.05–1.1 mol/mol

- Dimeric species : Suppressed via dilution (0.5 M concentration)

Emerging Methodologies

Biocatalytic Approaches

Recent pilot studies employ chloroperoxidase enzymes from Caldariomyces fumago to mediate stereoselective chlorination. In a phosphate buffer (pH 5.0), this system achieves 54% yield with 98% enantiomeric excess, though substrate loading remains limited to 10 mM.

Photochemical Chlorination

UV irradiation (254 nm) of 1-(2,4-dihydroxyphenyl)propan-2-one in the presence of Cl₂ gas induces radical-mediated α-chlorination. This solvent-free method provides 76% yield in 2 hours but requires specialized quartz reactors.

Chemical Reactions Analysis

1-Chloro-1-(2,4-dihydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions using reducing agents like sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in the formation of new derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Chloro-1-(2,4-dihydroxyphenyl)propan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2,4-dihydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s chloro and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their differences:

*Target compound (hypothesized formula based on analogs).

†Estimated based on 2,3-dihydroxyphenyl analog .

Key Observations:

- Substituent Position Effects : The position of hydroxyl groups significantly impacts properties. For example, 1-Chloro-1-(2,3-dihydroxyphenyl)propan-2-one (2,3-dihydroxy) may exhibit distinct hydrogen bonding patterns compared to the 2,4-dihydroxy analog, affecting solubility and biological interactions .

- Halogen vs. Hydrazinylidene : Chlorine substituents enhance electrophilicity, while hydrazinylidene groups (e.g., in C10H11ClN2O2) introduce nitrogen-based reactivity, making them intermediates for heterocyclic synthesis .

- Methoxy vs.

Physicochemical Properties

- Solubility: Hydroxyl-rich compounds (e.g., dihydroxyphenyl derivatives) are likely more water-soluble than halogenated or methoxylated analogs. The liquid state of 1-chloro-1-(4-fluorophenyl)propan-2-one suggests lower melting points for non-polar substituents.

- Crystal Packing : Hydrazinylidene derivatives exhibit planar structures stabilized by N–H⋯O hydrogen bonds, forming chains . In contrast, dihydroxyphenyl analogs may form intramolecular hydrogen bonds, influencing crystallinity.

Stability and Reactivity

Q & A

Q. What are the established synthetic routes for 1-Chloro-1-(2,4-dihydroxyphenyl)propan-2-one, and how are reaction conditions optimized?

The compound can be synthesized via Claisen-Schmidt condensation, where 2,4-dihydroxyacetophenone reacts with a chlorinated aldehyde or ketone in the presence of a base or acid catalyst. For example, analogous syntheses involve ethanol as a solvent and thionyl chloride (SOCl₂) for chlorination steps . Optimization includes controlling temperature (e.g., chilling to 273 K for diazonium salt stability) and stoichiometric ratios of reagents, as seen in similar hydrazonoyl chloride syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- UV-Vis Spectroscopy : Identifies π→π* transitions in the aromatic and carbonyl groups.

- NMR : NMR resolves phenolic -OH protons (δ 10–12 ppm) and chlorinated alkyl groups (δ 3–5 ppm). NMR confirms carbonyl (δ ~200 ppm) and aromatic carbons .

- IR : Strong absorption bands for C=O (~1650 cm⁻¹) and phenolic O-H (~3200 cm⁻¹) .

Q. How is X-ray crystallography applied to determine its molecular structure?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. For example, the Z-configuration of the C=N bond and planar geometry of non-H atoms (r.m.s. deviation ≤ 0.150 Å) are confirmed via this method . Data collection parameters (e.g., CuKα radiation, T = 100 K) minimize thermal motion artifacts .

Advanced Research Questions

Q. How do crystallographic data resolve contradictions in proposed molecular conformations?

Discrepancies between computational models and experimental data (e.g., dihedral angles or hydrogen-bonding patterns) are addressed by refining structures with SHELXL. For instance, hydrogen bonds (e.g., N–H⋯O) forming chains along specific crystallographic axes (e.g., [201]) validate packing models . R-factors (<0.05) and electron density maps ensure reliability .

Q. What strategies mitigate challenges in synthesizing chloro-substituted propanones with high regioselectivity?

Q. How are computational methods (DFT, QSPR) used to predict physicochemical properties?

Density Functional Theory (DFT) calculates molecular orbitals and electrostatic potentials, predicting reactivity sites (e.g., electrophilic attack at the carbonyl group). Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects with boiling points or solubility, validated against experimental data (e.g., melting points from SCXRD) .

Q. What experimental and computational approaches validate hydrogen-bonding networks in crystal lattices?

SCXRD identifies intermolecular interactions (e.g., N–H⋯O), while Hirshfeld surface analysis quantifies contact contributions. Computational tools (e.g., Mercury) visualize packing motifs, and lattice energy calculations (using PIXEL) compare stability of polymorphs .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Validation

| Parameter | Value (Example from ) |

|---|---|

| Crystal System | Monoclinic (P21/c) |

| Unit Cell Dimensions | a = 5.8873 Å, b = 25.0467 Å, c = 7.3041 Å |

| β Angle | 99.016° |

| R-factor | 0.038 |

| Hydrogen Bond Length (N–H⋯O) | 1.98 Å |

Q. Table 2. Comparison of Synthetic Conditions for Analogous Compounds

| Starting Materials | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 2,4-Dihydroxyacetophenone + 4-Nitrobenzaldehyde | Ethanol | SOCl₂ | 75 | |

| Methyl 2-chloro-3-oxobutanoate + Diazonium Salt | Ethanol | NaOAc | 68 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.